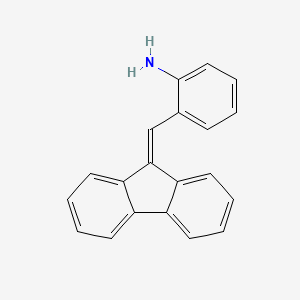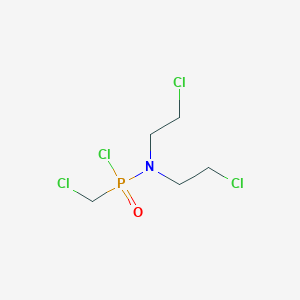
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride: is a chemical compound known for its applications in various fields, including organic synthesis and medicinal chemistry. It is characterized by the presence of multiple chlorine atoms and a phosphonamidic group, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and formaldehyde under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0°C to prevent side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and efficiency. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization helps in obtaining the compound with the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran.
Major Products:
Nucleophilic Substitution: The major products include substituted phosphonamidic chlorides and phosphonamidates.
Oxidation: The primary products are phosphonic acids and their esters.
Reduction: The main products are phosphine derivatives and secondary amines.
Applications De Recherche Scientifique
n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonamidic compounds.
Biology: The compound is studied for its potential as a biochemical tool in the modification of biomolecules.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceutical agents, particularly in the development of anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride involves its interaction with nucleophilic sites in target molecules. The chlorine atoms act as leaving groups, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The phosphonamidic group plays a crucial role in stabilizing the intermediate species formed during these reactions, thereby enhancing the efficiency and selectivity of the compound.
Comparaison Avec Des Composés Similaires
- Bis(2-chloroethyl)amine hydrochloride
- Bis(2-chloroethyl)methylamine
- N,N-Bis(2-chloroethyl)amine
Comparison: n,n-Bis(2-chloroethyl)-p-(chloromethyl)phosphonamidic chloride is unique due to the presence of the phosphonamidic group, which imparts distinct reactivity and stability compared to other similar compounds. While Bis(2-chloroethyl)amine hydrochloride and Bis(2-chloroethyl)methylamine are primarily used in organic synthesis, the phosphonamidic chloride variant offers additional versatility in biochemical and medicinal applications. The presence of the phosphonamidic group also enhances the compound’s ability to form stable intermediates, making it a valuable reagent in complex chemical transformations.
Propriétés
Numéro CAS |
56252-51-8 |
|---|---|
Formule moléculaire |
C5H10Cl4NOP |
Poids moléculaire |
272.9 g/mol |
Nom IUPAC |
2-chloro-N-[chloro(chloromethyl)phosphoryl]-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C5H10Cl4NOP/c6-1-3-10(4-2-7)12(9,11)5-8/h1-5H2 |
Clé InChI |
ZLXODQTZPBFCQD-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)P(=O)(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


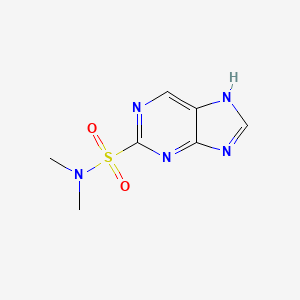
![2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline](/img/structure/B14003165.png)
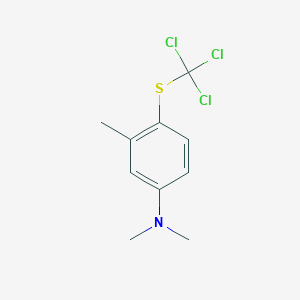
![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
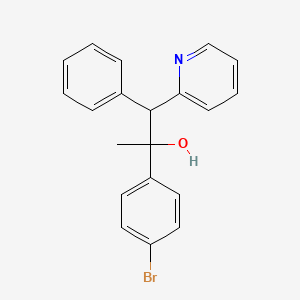
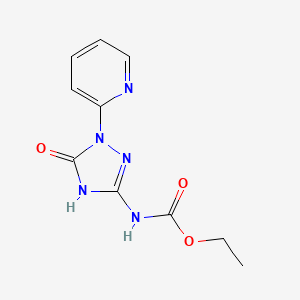
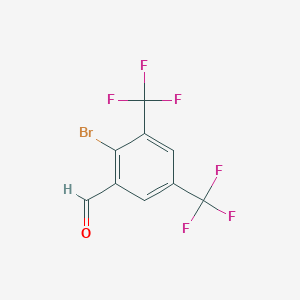
![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
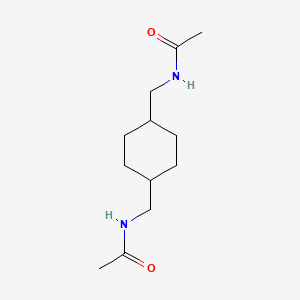
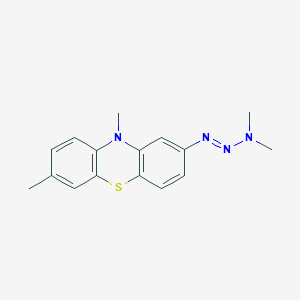
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)

